molecular formula C13H8ClN5O3 B14154516 N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B14154516
M. Wt: 317.69 g/mol
InChI Key: LEWBNSYNYCHEOD-UBKPWBPPSA-N
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Description

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a furan ring, and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[5-(3,4-dimethoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Uniqueness

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the chloronitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C13H8ClN5O3

Molecular Weight

317.69 g/mol

IUPAC Name

(E)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H8ClN5O3/c14-12-3-1-9(19(20)21)5-11(12)13-4-2-10(22-13)6-17-18-7-15-16-8-18/h1-8H/b17-6+

InChI Key

LEWBNSYNYCHEOD-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/N3C=NN=C3)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NN3C=NN=C3)Cl

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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